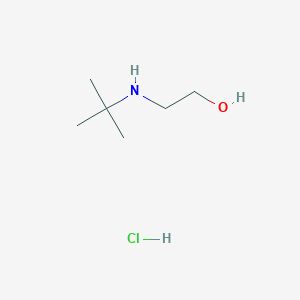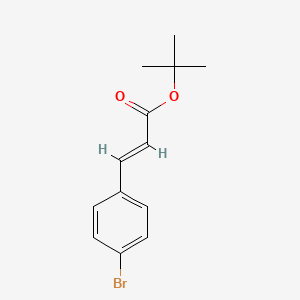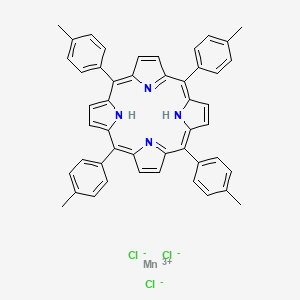
Oxopyrrolidine-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxopyrrolidine-1,2-dicarboxylate is a compound characterized by a five-membered pyrrolidine ring with two carboxylate groups and a ketone group. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Oxopyrrolidine-1,2-dicarboxylate can be synthesized through various methods. One common approach involves the reaction of pyrrolidine derivatives with appropriate reagents to introduce the carboxylate and ketone functionalities. For instance, the synthesis of 1-tert-butyl 2-ethyl (S)-5-oxopyrrolidine-1,2-dicarboxylate involves the use of tert-butyl and ethyl groups as protecting groups .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, hydrolysis, and purification through crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxopyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the ketone and carboxylate groups, which are reactive sites for different reagents.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as chromium trioxide can be used to oxidize this compound derivatives.
Reduction: Reducing agents like sodium borohydride can reduce the ketone group to an alcohol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Oxopyrrolidine-1,2-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: It is utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of oxopyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of enzymes such as Factor Xa, which plays a crucial role in the blood coagulation pathway. The compound’s structure allows it to bind to the active site of the enzyme, thereby inhibiting its activity.
Comparación Con Compuestos Similares
Similar Compounds
- Di-tert-butyl 4-oxopyrrolidine-1,2-dicarboxylate
- 1-tert-butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate
Uniqueness
Oxopyrrolidine-1,2-dicarboxylate is unique due to its specific arrangement of functional groups, which confer distinct reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C12H19NO5 |
|---|---|
Peso molecular |
257.28 g/mol |
Nombre IUPAC |
1-O-tert-butyl 2-O-methyl (2R)-2-methyl-4-oxopyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C12H19NO5/c1-11(2,3)18-10(16)13-7-8(14)6-12(13,4)9(15)17-5/h6-7H2,1-5H3/t12-/m1/s1 |
Clave InChI |
JKSLNLOQSHITFJ-GFCCVEGCSA-N |
SMILES isomérico |
C[C@@]1(CC(=O)CN1C(=O)OC(C)(C)C)C(=O)OC |
SMILES canónico |
CC1(CC(=O)CN1C(=O)OC(C)(C)C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(1-(3-(3-(4-Chlorophenyl)isoxazol-5-yl)propyl)piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12341678.png)

![[(2-oxo-2-{4-[(E)-2-phenylvinyl]piperazin-1-yl}ethyl)(phenyl)amino]acetic acid](/img/structure/B12341699.png)
![4-[(1-{[(4-acetylphenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)methyl]-N-methylcyclohexane-1-carboxamide](/img/structure/B12341702.png)


![N-(2-fluorophenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12341720.png)
![(1R)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid](/img/structure/B12341729.png)
![(4-aminophenyl)-(2-methyl-4,5-dihydro-3H-imidazo[4,5-d][1]benzazepin-6-yl)methanone;hydrochloride](/img/structure/B12341737.png)
![[Carboxy-(5-chloro-1-benzothiophen-3-yl)methyl]-(ethoxymethyl)-oxophosphanium](/img/structure/B12341743.png)




